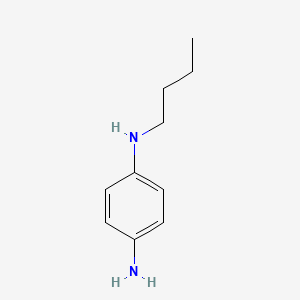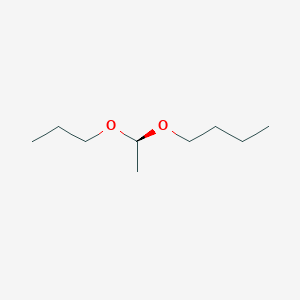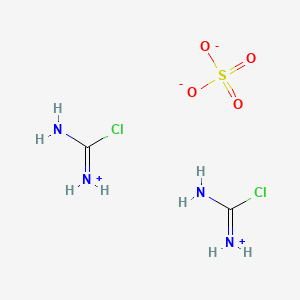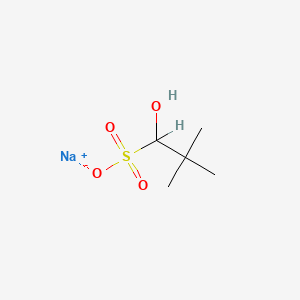
Sodium 1-hydroxy-2,2-dimethylpropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-hydroxy-2,2-dimethylpropanesulphonate is a chemical compound with the molecular formula C₅H₁₁NaO₄S and a molecular weight of 190.193 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-hydroxy-2,2-dimethylpropanesulphonate typically involves the reaction of 1-hydroxy-2,2-dimethylpropane with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-hydroxy-2,2-dimethylpropanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced under specific conditions to yield alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonates .
Scientific Research Applications
Sodium 1-hydroxy-2,2-dimethylpropanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes.
Medicine: It is explored for its potential use in drug formulations and as an excipient in pharmaceutical preparations.
Industry: It is utilized in the manufacturing of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 1-hydroxy-2,2-dimethylpropanesulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It acts by modifying the activity of these targets through its sulfonate group, which can form stable complexes with various biomolecules. The pathways involved include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- Sodium 1-hydroxy-2,2-dimethylpropane-1-sulfonate
- Sodium 1-hydroxy-2,2-dimethylpropane-2-sulfonate
Comparison: Sodium 1-hydroxy-2,2-dimethylpropanesulphonate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability compared to its analogs. Its sulfonate group is more accessible for reactions, making it a preferred choice in various applications .
Properties
CAS No. |
44870-96-4 |
|---|---|
Molecular Formula |
C5H11NaO4S |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
sodium;1-hydroxy-2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C5H12O4S.Na/c1-5(2,3)4(6)10(7,8)9;/h4,6H,1-3H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
LJGVQZVVGUDQBY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


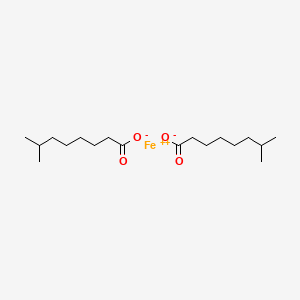
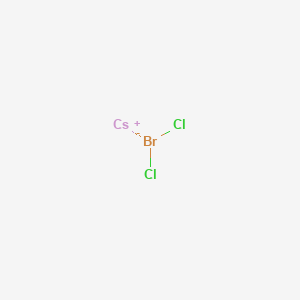

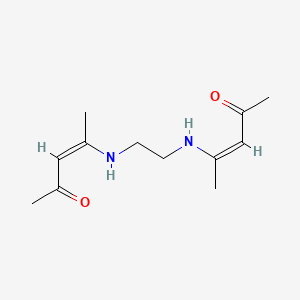
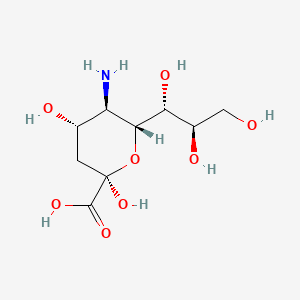
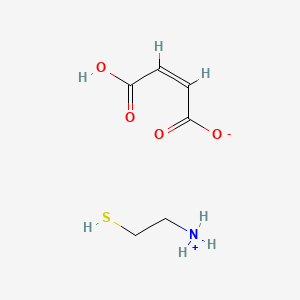
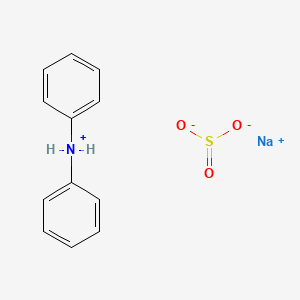

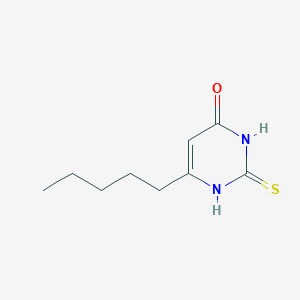
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
